molecular formula C12H15BrFNO2 B1529740 5-Bromo-3-fluoro-N-Boc-benzylamine CAS No. 1177558-40-5

5-Bromo-3-fluoro-N-Boc-benzylamine

Cat. No. B1529740
M. Wt: 304.15 g/mol
InChI Key: JJPPLGFDNCOVBP-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-N-Boc-benzylamine is a chemical compound with the CAS Number: 1177558-40-5 . Its IUPAC name is tert-butyl (3-bromo-5-fluorobenzyl)carbamate . The molecular formula of this compound is C12H15BrFNO2 .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoro-N-Boc-benzylamine is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-N-Boc-benzylamine has a molecular weight of 304.16 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Complex Molecules

"5-Bromo-3-fluoro-N-Boc-benzylamine" plays a crucial role in the synthesis of complex organic molecules, including heterocycles, which are foundational in the development of pharmaceuticals and agrochemicals. For example, the creation of BODIPY dyes derivatives, which are essential for medical diagnostics and materials science, employs strategies that could be analogous to those used with "5-Bromo-3-fluoro-N-Boc-benzylamine" (Savoldelli et al., 2018). Additionally, the synthesis of benzoboroxoles from o-bromobenzyl alcohols highlights a methodological approach where similar halogenated benzylamines might find utility (Zhdankin et al., 1999).

Material Science Applications

In material science, the unique properties of "5-Bromo-3-fluoro-N-Boc-benzylamine" derivatives can be exploited for creating novel materials with specific functions. For instance, the development of luminescent materials for sensing applications is a burgeoning area where such compounds could be valuable. An example is the synthesis and use of fluorophores with specific functionalities for electrochromic devices (Kim et al., 2005).

Medicinal Chemistry and Drug Discovery

"5-Bromo-3-fluoro-N-Boc-benzylamine" and its derivatives could be pivotal in medicinal chemistry for the synthesis of novel drug candidates. The ability to introduce fluorine and bromine into bioactive molecules is particularly valuable for enhancing their pharmacokinetic properties and binding affinities. For example, the discovery of boron-containing antifungal agents exemplifies the role of halogenated compounds in drug discovery, where similar strategies could apply to "5-Bromo-3-fluoro-N-Boc-benzylamine" derivatives (Baker et al., 2006).

Fluorescent Probes for Biological Applications

The development of fluorescent probes for biological imaging and diagnostics is another critical area where "5-Bromo-3-fluoro-N-Boc-benzylamine" could be utilized. The synthesis of BODIPY derivatives, for instance, demonstrates how halogenated benzylamines can serve as intermediates in creating highly fluorescent molecules suitable for imaging applications in biological systems (Li et al., 2008).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 5-Bromo-3-fluoro-N-Boc-benzylamine can be found online . It’s always important to handle chemical compounds with appropriate safety measures, including wearing protective clothing, gloves, safety glasses, and using proper ventilation.

properties

IUPAC Name

tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPPLGFDNCOVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-N-Boc-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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